

# Technical Guide: Characterization of 2-bromo-N-(4-methylphenyl)propanamide

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## Compound of Interest

**Compound Name:** 2-bromo-N-(4-methylphenyl)propanamide

**CAS No.:** 58532-75-5

**Cat. No.:** B1274738

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## Executive Summary

This technical guide provides a definitive analysis of the physicochemical properties, specifically the molecular weight and isotopic mass distribution, of **2-bromo-N-(4-methylphenyl)propanamide** (CAS: 49833-98-5). Commonly utilized as an intermediate in organic synthesis and a reference standard in forensic analysis, this compound requires precise characterization due to the unique mass spectrometry signature introduced by the bromine atom. This guide outlines the theoretical mass calculations, isotopic abundance patterns, and validated analytical protocols for identification.

## Physicochemical Characterization

### Molecular Formula & Weight

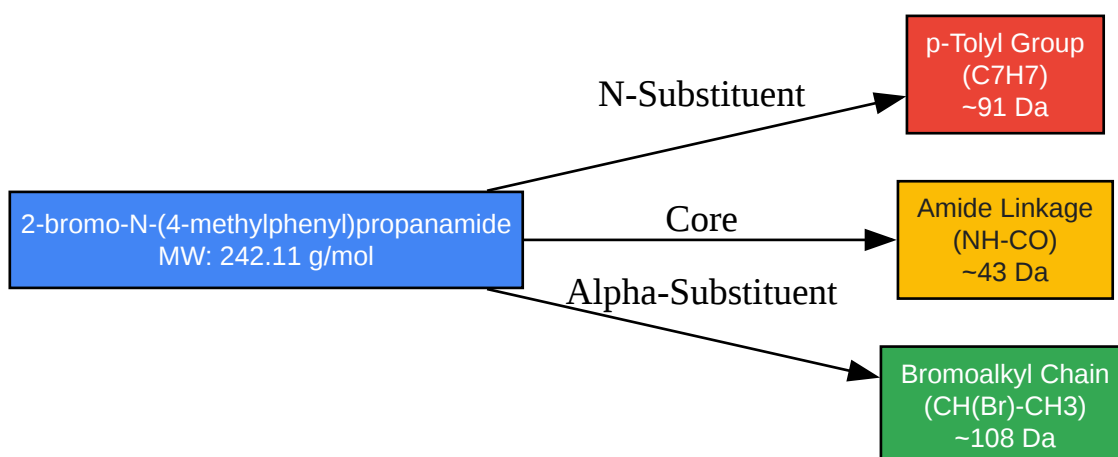
The molecular weight of **2-bromo-N-(4-methylphenyl)propanamide** is derived from its elemental composition

[1] Unlike simple organic molecules, the presence of bromine necessitates a distinction between Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass Spectrometry).

Parameter	Value	Unit	Definition
Formula		-	Elemental Composition
Average Molecular Weight	242.11	g/mol	Weighted average of all natural isotopes
Monoisotopic Mass ( )	241.0102	Da	Mass using most abundant light isotopes
Monoisotopic Mass ( )	243.0082	Da	Mass using the heavy bromine isotope
Exact Mass	241.01023	Da	Theoretical calculated mass

## Structural Composition & Mass Contribution

The molecule consists of a p-toluidine (4-methylaniline) moiety acylated by a 2-bromopropionyl group. Understanding the mass contribution of each fragment is essential for interpreting fragmentation spectra.



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Figure 1: Structural decomposition of the target molecule into primary mass-contributing fragments.

## Mass Spectrometry Analysis (The "Fingerprint") Isotopic Abundance Patterns

For researchers using LC-MS or GC-MS, the molecular weight is not a single peak. Bromine exists naturally as two stable isotopes:

(50.69%) and

(49.31%). This roughly 1:1 ratio creates a distinct "doublet" pattern in the molecular ion region.

- M Peak (m/z 241): Corresponds to

.

- M+2 Peak (m/z 243): Corresponds to

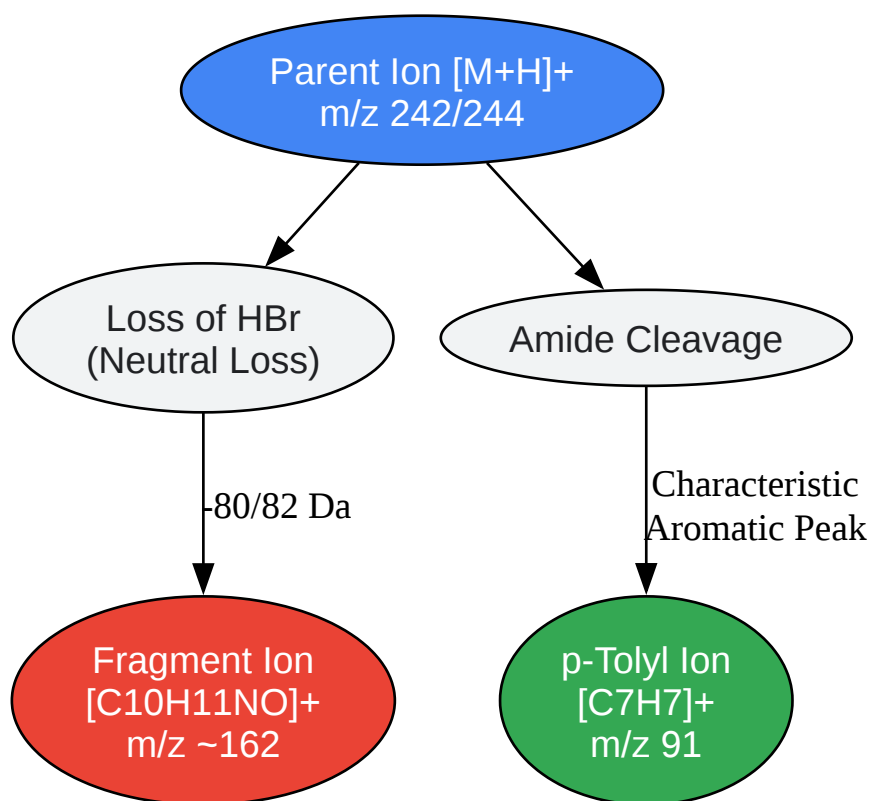
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Critical Analytical Note: If your mass spectrum shows a single peak at 242, the compound is not brominated. A true sample must exhibit two peaks of nearly equal intensity separated by 2 mass units.

## Fragmentation Pathways

In Electron Ionization (EI) or Electrospray Ionization (ESI+), the molecule undergoes predictable cleavage.

- Alpha-Cleavage: Rupture of the C-N bond.
- Debromination: Loss of the bromine radical ( $\cdot\text{Br}$ , 79/81 Da) or HBr (80/82 Da).
- Tropylium Ion Formation: The p-tolyl moiety often rearranges to a tropylium ion derivative (m/z 91), a hallmark of alkyl-substituted benzenes.



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Figure 2: Primary fragmentation pathways observed in Positive Mode ESI-MS.

## Validated Analytical Protocol

### High-Performance Liquid Chromatography (HPLC)

To verify the molecular weight and purity, the following reverse-phase method is recommended. This protocol ensures separation from non-brominated impurities (e.g., N-(4-methylphenyl)propanamide).

Protocol: Purity & Identity Verification

- Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5 $\mu$ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.

- Detection: UV at 254 nm (aromatic ring absorption) and MS (ESI+).
- Expected Retention: The bromine atom increases lipophilicity (LogP ~2.5), causing it to elute after the non-brominated analog but before dibrominated impurities.

## Nuclear Magnetic Resonance (NMR) Validation

While MS gives the weight, NMR confirms the position of the bromine.

- NMR (CDCl<sub>3</sub>): Look for a quartet/multiplet at 4.5-4.7 ppm corresponding to the proton. A simple triplet would indicate the lack of the bromine substituent (i.e., a propyl chain).

## Safety & Handling (Precursor Awareness)

Warning: **2-bromo-N-(4-methylphenyl)propanamide** is an alkylating agent and a structural isomer of precursors used in the synthesis of controlled substances (e.g., substituted cathinones).

- Handling: Use full PPE (nitrile gloves, safety goggles). Work within a fume hood to avoid inhalation of dust.
- Storage: Store at 2-8°C, protected from light. Brominated compounds can degrade photolytically, releasing free bromine which discolors the solid (turning it yellow/brown).
- Regulatory: Verify local scheduling. While often used as a legitimate reference standard, its structural similarity to "pre-precursors" of 4-MMC (Mephedrone) requires strict inventory control.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3276766, **2-bromo-N-(4-methylphenyl)propanamide**. Retrieved from [\[Link\]](#)

- U.S. Environmental Protection Agency.CompTox Chemicals Dashboard: **2-bromo-N-(4-methylphenyl)propanamide**.<sup>[2]</sup> Retrieved from [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.<sup>[3]</sup> (Standard reference for Br isotope patterns).

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## Sources

- 1. 2-bromo-N-(4-methylphenyl)propanamide | C<sub>10</sub>H<sub>12</sub>BrNO | CID 3276766 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. CompTox Chemicals Dashboard [[comptox.epa.gov](https://comptox.epa.gov)]
- 3. 2-Bromo-2-methyl-N-phenylpropanamide | C<sub>10</sub>H<sub>12</sub>BrNO | CID 94835 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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